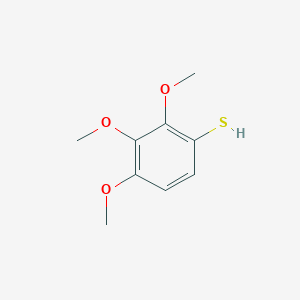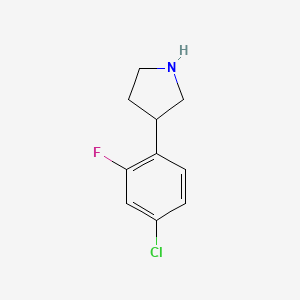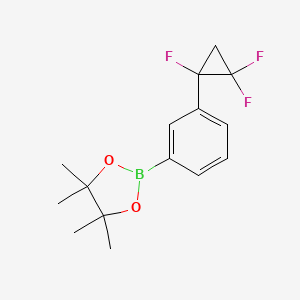
4,4,5,5-Tetramethyl-2-(3-(1,2,2-trifluorocyclopropyl)phenyl)-1,3,2-dioxaborolane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4,4,5,5-Tetramethyl-2-(3-(1,2,2-trifluorocyclopropyl)phenyl)-1,3,2-dioxaborolane is a boronic ester compound. Boronic esters are known for their versatility in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions. This specific compound features a trifluorocyclopropyl group, which can impart unique chemical properties, making it valuable in various research and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4,4,5,5-Tetramethyl-2-(3-(1,2,2-trifluorocyclopropyl)phenyl)-1,3,2-dioxaborolane typically involves the following steps:
Formation of the trifluorocyclopropyl group: This can be achieved through the reaction of a suitable precursor with a trifluoromethylating agent under controlled conditions.
Coupling with phenylboronic acid: The trifluorocyclopropyl group is then coupled with phenylboronic acid using a palladium-catalyzed cross-coupling reaction.
Formation of the boronic ester: The final step involves the reaction of the coupled product with a boronic ester precursor, such as bis(pinacolato)diboron, under mild conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve scaling up the above synthetic routes with optimizations for yield, purity, and cost-effectiveness. This can include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and efficiency.
化学反応の分析
Types of Reactions
4,4,5,5-Tetramethyl-2-(3-(1,2,2-trifluorocyclopropyl)phenyl)-1,3,2-dioxaborolane can undergo various types of reactions, including:
Oxidation: The boronic ester group can be oxidized to form boronic acids or other boron-containing compounds.
Reduction: The trifluorocyclopropyl group can be reduced under specific conditions to form non-fluorinated cyclopropyl derivatives.
Substitution: The phenyl group can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride or other reducing agents under anhydrous conditions.
Substitution: Halogenating agents, nucleophiles, or electrophiles under appropriate conditions.
Major Products
Oxidation: Boronic acids or boronate esters.
Reduction: Cyclopropyl derivatives.
Substitution: Various substituted phenyl derivatives.
科学的研究の応用
4,4,5,5-Tetramethyl-2-(3-(1,2,2-trifluorocyclopropyl)phenyl)-1,3,2-dioxaborolane has several scientific research applications:
Chemistry: Used as a reagent in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.
Biology: Investigated for its potential as a bioactive compound in drug discovery and development.
Medicine: Explored for its potential therapeutic properties, particularly in the development of fluorinated pharmaceuticals.
Industry: Utilized in the synthesis of advanced materials and specialty chemicals.
作用機序
The mechanism of action of 4,4,5,5-Tetramethyl-2-(3-(1,2,2-trifluorocyclopropyl)phenyl)-1,3,2-dioxaborolane involves its ability to participate in cross-coupling reactions. The boronic ester group can form a complex with a palladium catalyst, facilitating the transfer of the trifluorocyclopropyl group to an electrophilic partner. This process involves the formation of a transient palladium complex, which undergoes reductive elimination to form the final product.
類似化合物との比較
Similar Compounds
4,4,5,5-Tetramethyl-2-phenyl-1,3,2-dioxaborolane: Lacks the trifluorocyclopropyl group, making it less reactive in certain applications.
4,4,5,5-Tetramethyl-2-(3-fluorophenyl)-1,3,2-dioxaborolane: Contains a single fluorine atom, offering different reactivity and properties.
Uniqueness
The presence of the trifluorocyclopropyl group in 4,4,5,5-Tetramethyl-2-(3-(1,2,2-trifluorocyclopropyl)phenyl)-1,3,2-dioxaborolane imparts unique chemical properties, such as increased stability and reactivity, making it valuable in specialized applications where other boronic esters may not perform as effectively.
特性
分子式 |
C15H18BF3O2 |
|---|---|
分子量 |
298.11 g/mol |
IUPAC名 |
4,4,5,5-tetramethyl-2-[3-(1,2,2-trifluorocyclopropyl)phenyl]-1,3,2-dioxaborolane |
InChI |
InChI=1S/C15H18BF3O2/c1-12(2)13(3,4)21-16(20-12)11-7-5-6-10(8-11)14(17)9-15(14,18)19/h5-8H,9H2,1-4H3 |
InChIキー |
KIUIAHGNUFQFEN-UHFFFAOYSA-N |
正規SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC=C2)C3(CC3(F)F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


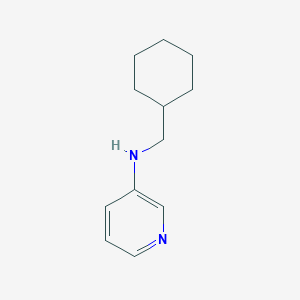
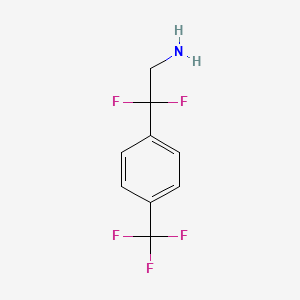
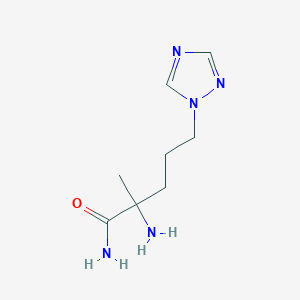
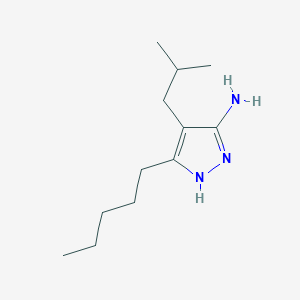
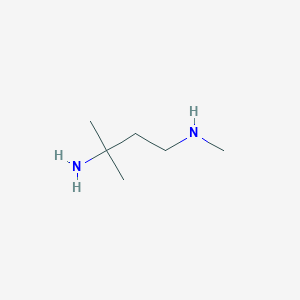

![(1R,5S)-3-oxa-6-azabicyclo[3.1.0]hexane](/img/structure/B13528810.png)


![3-(Bicyclo[2.2.1]heptan-2-yl)-2,2-dimethylpropanoic acid](/img/structure/B13528826.png)
![7-(Trifluoromethyl)-2-[3-(trifluoromethyl)phenyl]-3,4-dihydroquinazolin-4-one](/img/structure/B13528827.png)

